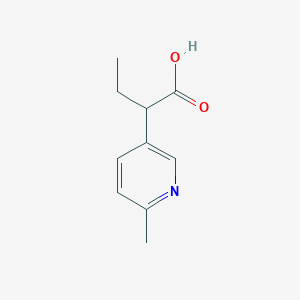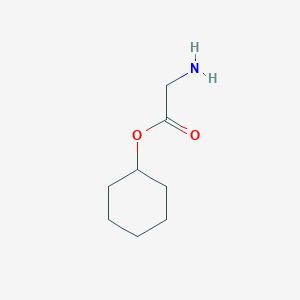![molecular formula C7H4ClN3O2 B13295285 5-Chloro-[1,2,4]triazolo[1,5-A]pyridine-8-carboxylic acid](/img/structure/B13295285.png)
5-Chloro-[1,2,4]triazolo[1,5-A]pyridine-8-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-[1,2,4]triazolo[1,5-A]pyridine-8-carboxylic acid is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyridine ring, with a chlorine atom at the 5-position and a carboxylic acid group at the 8-position. This structural configuration imparts distinct chemical and biological properties to the compound, making it of significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-[1,2,4]triazolo[1,5-A]pyridine-8-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of enaminonitriles and benzohydrazides, which undergo a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound . This reaction is often carried out under microwave irradiation, which enhances the reaction rate and yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher efficiency and yield. The use of continuous flow reactors and automated systems can further streamline the production process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-[1,2,4]triazolo[1,5-A]pyridine-8-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other functional groups using appropriate reagents.
Condensation Reactions: The carboxylic acid group can participate in condensation reactions to form esters or amides.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to yield different derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in the presence of suitable nucleophiles.
Condensation Reactions: Reagents like thionyl chloride or carbodiimides for esterification or amidation.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, esters, amides, and reduced or oxidized forms of the original compound.
Scientific Research Applications
5-Chloro-[1,2,4]triazolo[1,5-A]pyridine-8-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 5-Chloro-[1,2,4]triazolo[1,5-A]pyridine-8-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . Additionally, it can modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[1,5-A]pyrimidine: Similar structure but with a pyrimidine ring instead of a pyridine ring.
[1,2,4]Triazolo[1,5-A]pyridine-8-carboxylic acid, 7-chloro-5-(2-phenylethyl)-, methyl ester: A derivative with additional substituents.
Uniqueness
5-Chloro-[1,2,4]triazolo[1,5-A]pyridine-8-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its chlorine atom at the 5-position and carboxylic acid group at the 8-position make it a versatile compound for various synthetic and research applications.
Properties
Molecular Formula |
C7H4ClN3O2 |
|---|---|
Molecular Weight |
197.58 g/mol |
IUPAC Name |
5-chloro-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid |
InChI |
InChI=1S/C7H4ClN3O2/c8-5-2-1-4(7(12)13)6-9-3-10-11(5)6/h1-3H,(H,12,13) |
InChI Key |
QSFUFIHHNSPMDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NC=NN2C(=C1)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


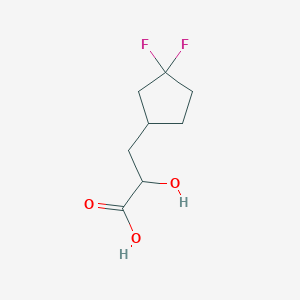

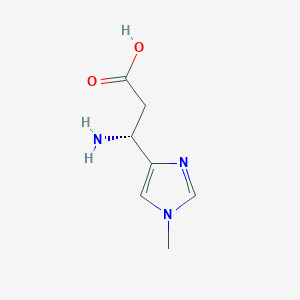


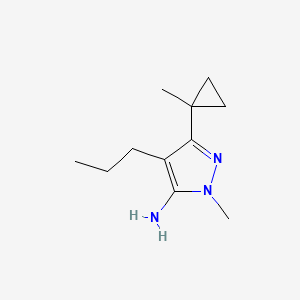
![2-[(Tert-butylamino)methyl]phenol](/img/structure/B13295254.png)
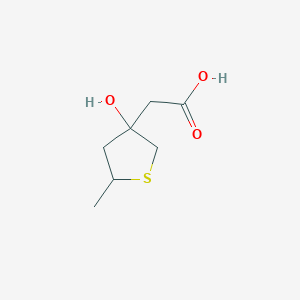
![2-(2-{[(Benzyloxy)carbonyl]amino}cyclopentyl)acetic acid](/img/structure/B13295262.png)
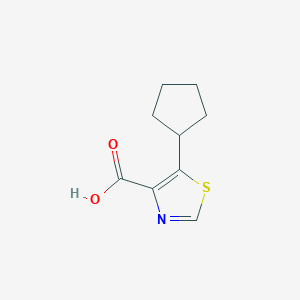
![5-{[(2-Hydroxypropyl)amino]methyl}-2-methoxyphenol](/img/structure/B13295271.png)
